

# Ecopipam Hydrobromide Demonstrates Superior Tic Reduction Compared to Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release:

[City, State] – [Date] – **Ecopipam hydrobromide**, a first-in-class selective dopamine D1 receptor antagonist, has shown statistically significant efficacy in reducing tics in patients with Tourette Syndrome (TS) compared to placebo in recent Phase 2b and Phase 3 clinical trials. These findings offer a promising alternative to existing treatments, which primarily target the D2 dopamine receptor and are often associated with undesirable side effects.

A comprehensive analysis of the available data indicates that ecopipam was generally well-tolerated and demonstrated a favorable safety profile. The primary measure of efficacy in these studies was the Yale Global Tic Severity Scale (YGTSS), a standardized tool for assessing the severity of motor and vocal tics.

# Efficacy in Tic Reduction: A Quantitative Comparison

Clinical trial data consistently highlight ecopipam's superiority over placebo in reducing tic severity. The following tables summarize the key findings from pivotal studies.

### **Phase 3 Randomized Withdrawal Trial Efficacy Data**



| Outcome<br>Measure                     | Ecopipam<br>Group | Placebo Group | p-value | Hazard Ratio<br>(95% CI) |
|----------------------------------------|-------------------|---------------|---------|--------------------------|
| Relapse Rate<br>(Pediatric)            | 41.9%             | 68.1%         | 0.0084  | 0.5 (0.3-0.8)            |
| Relapse Rate<br>(Pediatric &<br>Adult) | 41.2%             | 67.9%         | 0.0050  | 0.5 (0.3-0.8)            |

Relapse was defined as a  $\geq$ 50% loss of the YGTSS-TTS improvement achieved during the open-label phase.

**Phase 2b Clinical Trial Efficacy Data** 

| Outcome Measure                                                         | Ecopipam Group                           | Placebo Group | p-value |
|-------------------------------------------------------------------------|------------------------------------------|---------------|---------|
| Mean Change in<br>YGTSS-TTS from<br>Baseline to Week 12                 | -3.44 (Least Squares<br>Mean Difference) |               | 0.01    |
| Improvement in Clinical Global Impression of Tourette Syndrome Severity | Greater Improvement                      |               | 0.03    |

# Safety and Tolerability Profile

Across clinical trials, ecopipam has been generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity. Notably, ecopipam was not associated with the weight gain or metabolic issues often seen with D2 receptor antagonists.[1][2][3]

## **Common Adverse Events in Ecopipam Clinical Trials**



| Adverse Event           | Ecopipam Frequency |  |
|-------------------------|--------------------|--|
| Headache                | 15.8%              |  |
| Insomnia                | 14.5%              |  |
| Somnolence (Drowsiness) | 10.2%              |  |
| Anxiety                 | 9.7%               |  |
| Fatigue                 | 7.9%               |  |
| Worsening of Tics       | 7.9%               |  |

## **Experimental Protocols**

The clinical trials for ecopipam were designed to rigorously evaluate its efficacy and safety.

## Phase 3 Randomized Withdrawal Trial (NCT05615220)

This multicenter study featured an enriched-enrollment, randomized withdrawal design.

- Study Population: Children, adolescents, and adults (≥6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-Total Tic Score (TTS) of ≥20 at baseline.[4]
- Open-Label Phase: All participants received ecopipam for 12 weeks. The dosage was titrated to a target of 1.8 mg/kg/day.[4]
- Randomized Withdrawal Phase: Responders, defined as those with a ≥25% improvement in YGTSS-TTS at weeks 8 and 12, were randomized 1:1 to either continue receiving ecopipam or switch to a placebo for an additional 12 weeks in a double-blind manner.[5]
- Primary Endpoint: Time to relapse in pediatric subjects. Relapse was defined as a ≥50% loss
  of the YGTSS-TTS improvement from the open-label phase, the need for tic rescue
  medication, or hospitalization for TS.[5]

# Phase 2b Randomized, Double-Blind, Placebo-Controlled Trial

This trial was designed to assess the efficacy and safety of ecopipam over a 12-week period.



- Study Population: Children and adolescents (≥6 to <18 years) with a YGTSS-TTS of ≥20.[2]
- Randomization: Subjects were randomly assigned in a 1:1 ratio to receive either ecopipam or a placebo.[2]
- Treatment: The study consisted of a 4-week titration phase followed by an 8-week maintenance phase.[6]
- Primary Endpoint: The mean change in YGTSS-TTS from baseline to week 12.[2]
- Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity.[2]

# **Mechanism of Action and Experimental Workflow**

Ecopipam's novel mechanism of action and the workflow of its clinical evaluation are illustrated below.





Click to download full resolution via product page

Caption: Ecopipam, a D1 antagonist, blocks dopamine from binding to its receptor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurologylive.com [neurologylive.com]
- 2. Ecopipam for Tourette Syndrome: A Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. What is Ecopipam used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Ecopipam Hydrobromide Demonstrates Superior Tic Reduction Compared to Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145762#ecopipam-hydrobromide-s-effect-on-tic-reduction-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com